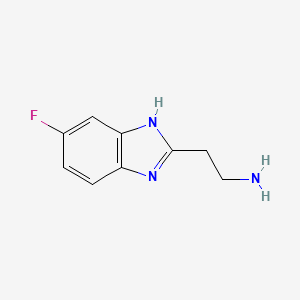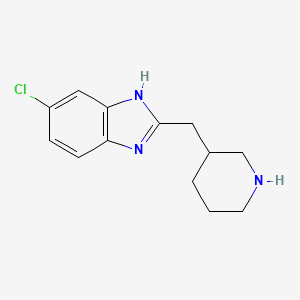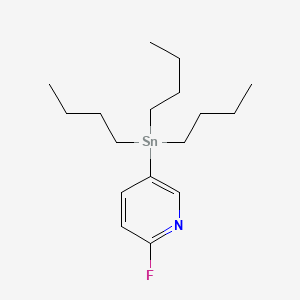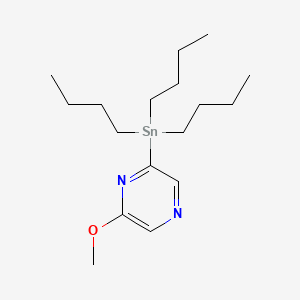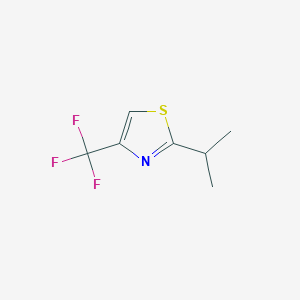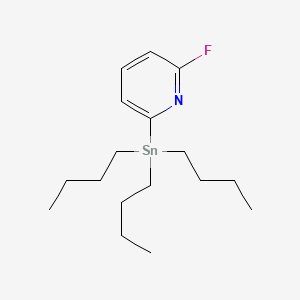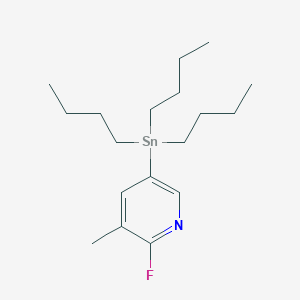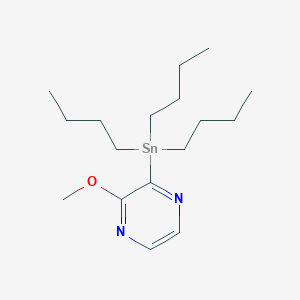![molecular formula C14H15N3 B1317897 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 553679-55-3](/img/structure/B1317897.png)
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a complex organic molecule that likely contains an isoquinoline group and a pyridinamine group . Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinolines . Pyridinamines, on the other hand, are derivatives of pyridine, a basic heterocyclic organic compound .
Synthesis Analysis
While specific synthesis methods for “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not available, similar compounds are often synthesized through cyclization reactions . For example, 3,4-dihydro-2(1H)-quinazolines have been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .
科学的研究の応用
1. Chemical Synthesis and Structural Analysis
The compound 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is involved in the synthesis and structural study of various heterocyclic compounds. Its structural fragment is found in active compounds and is utilized in multicomponent reactions for synthesizing isoquinoline derivatives with potential physiological activities:
- A study by Fisyuk and Mukanov (2003) demonstrated the synthesis of pyrimido[6,1-a]isoquinolines, highlighting the structural significance of isoquinoline precursors and the efficiency of intramolecular amidoalkylation for synthesizing fused heterocycles (Fisyuk & Mukanov, 2003).
- Al-Issa (2012) reported the synthesis of a new series of pyridine and fused pyridine derivatives, emphasizing the reactivity and potential applications of isoquinoline derivatives in chemical synthesis (Al-Issa, 2012).
- Yehia, Polborn, and Müller (2002) explored the one-pot synthesis of dihydropyrindines and tetrahydroquinolines, underscoring the versatility of pyridine derivatives in synthesizing complex cyclic compounds (Yehia, Polborn, & Müller, 2002).
2. Advancements in Synthesis Methods
Recent advancements in the synthesis methods involving isoquinoline and pyridine derivatives offer insights into the chemical versatility and potential applications of these compounds in various domains:
- Paronikyan et al. (2018) developed a new method for obtaining diamino derivatives of pyrano[3,4-c]pyridines and 5,6,7,8-tetrahydro-isoquinolines, contributing to the understanding of the structure and potential antimicrobial activity of these compounds (Paronikyan et al., 2018).
- Sośnicki and Struk (2010) described a convenient stereoselective synthesis of TRANS-4a,5,8,8a-tetrahydro-2H-isoquinolin-1-ones, highlighting the synthetic potential and applications of these compounds (Sośnicki & Struk, 2010).
3. Pharmaceutical and Biological Applications
Compounds related to 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine have been studied for their potential applications in pharmaceuticals and biological systems:
- Hassaneen et al. (2012) synthesized new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, indicating the potential pharmaceutical applications of these compounds (Hassaneen et al., 2012).
- Shekarrao et al. (2014) achieved efficient synthesis of isoquinolines and pyridines via copper(I)-catalyzed multi-component reaction, pointing towards the potential use of these compounds in catalysis and material science (Shekarrao et al., 2014).
- Roesch, Zhang, and Larock (2001) developed a synthesis method for a variety of substituted isoquinoline, tetrahydroisoquinoline, and pyridine heterocycles, suggesting their potential utility in medicinal chemistry and drug discovery (Roesch, Zhang, & Larock, 2001).
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMNJNGWSWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

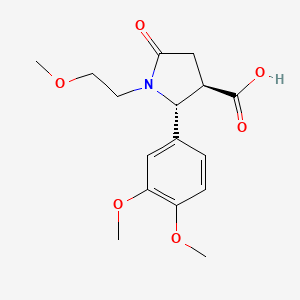
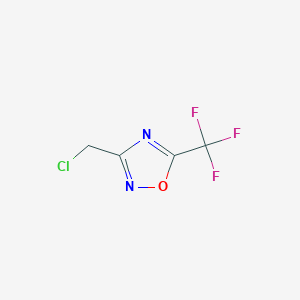
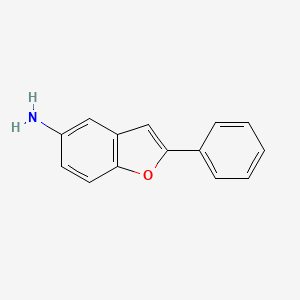
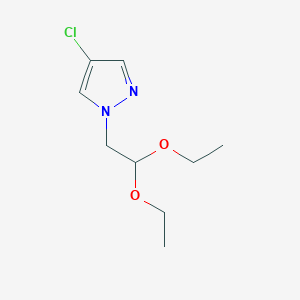
![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
